5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid
Overview
Description
5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H7F2NO3 and its molecular weight is 239.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Isoxazole derivatives, like “5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid”, are often studied for their potential biological activities. They can interact with various biological targets, depending on their specific structures and functional groups .
Mode of action
The mode of action of isoxazole derivatives can vary widely, depending on their specific structures and the targets they interact with. They might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes .
Biochemical pathways
Isoxazole derivatives can potentially affect various biochemical pathways, depending on their specific targets. They might influence signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Factors such as its solubility, stability, and molecular size can influence its bioavailability .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. It might lead to changes in cellular functions, gene expression, or other biological effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .
Properties
IUPAC Name |
5-[(2,5-difluorophenyl)methyl]-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-7-1-2-9(13)6(3-7)4-8-5-10(11(15)16)14-17-8/h1-3,5H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBSSSZESBVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC2=CC(=NO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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